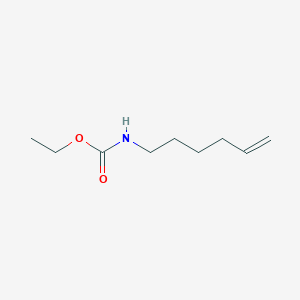

Ethyl hex-5-en-1-ylcarbamate

Description

Ethyl hex-5-en-1-ylcarbamate is a carbamate derivative characterized by a hex-5-en-1-yl backbone substituted with an ethyl carbamate group. The general structure of carbamates includes a carbonyl group linked to an amine and an alkoxy substituent. Ethyl hex-5-en-1-ylcarbamate likely exhibits moderate polarity due to the carbamate moiety and the presence of a double bond in the hexenyl chain, which may influence its reactivity and solubility.

Propriétés

Numéro CAS |

112476-25-2 |

|---|---|

Formule moléculaire |

C9H17NO2 |

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

ethyl N-hex-5-enylcarbamate |

InChI |

InChI=1S/C9H17NO2/c1-3-5-6-7-8-10-9(11)12-4-2/h3H,1,4-8H2,2H3,(H,10,11) |

Clé InChI |

XYTRCCSWTJVRMJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NCCCCC=C |

SMILES canonique |

CCOC(=O)NCCCCC=C |

Synonymes |

Carbamic acid, 5-hexenyl-, ethyl ester (9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-hex-5-enylcarbamate typically involves the reaction of hex-5-enylamine with ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of ethyl chloroformate. The general reaction scheme is as follows:

Hex-5-enylamine+Ethyl chloroformate→Ethyl N-hex-5-enylcarbamate+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl N-hex-5-enylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl N-hex-5-enylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of hex-5-enylamine.

Substitution: Formation of various substituted carbamates.

Applications De Recherche Scientifique

Ethyl N-hex-5-enylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mécanisme D'action

The mechanism of action of ethyl N-hex-5-enylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

tert-Butyl 1-(phenylaminocarbonyl)hex-5-en-1-ylcarbamate

This compound (C₁₈H₂₆N₂O₃, MW: 318.416 g/mol) shares the hex-5-en-1-yl backbone but incorporates a tert-butyl carbamate group and a phenylaminocarbonyl substituent. Its synthesis involves a 67% yield via coupling reactions, suggesting moderate efficiency .

5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)

From , this carbamate derivative (melting point: 206–208°C) features a nitro-substituted phenyl group and a thiazole ring. The nitro group enhances polarity, leading to higher melting points compared to alkyl-substituted carbamates like Ethyl hex-5-en-1-ylcarbamate .

Physicochemical Properties

The following table compares key properties of Ethyl hex-5-en-1-ylcarbamate (inferred) with analogs:

Key Observations:

- Substituent Effects: Alkyl groups (e.g., ethyl, tert-butyl) reduce polarity and melting points compared to nitro- or aryl-substituted carbamates.

- Synthesis Efficiency: The tert-butyl analog’s 67% yield highlights the feasibility of carbamate synthesis via coupling reactions, though yields may vary with substituents .

Q & A

Q. What are the recommended synthetic routes for Ethyl hex-5-en-1-ylcarbamate, and how can purity be optimized?

- Methodological Answer : Ethyl hex-5-en-1-ylcarbamate can be synthesized via carbamate-forming reactions, such as the coupling of hex-5-en-1-amine with ethyl chloroformate under mild, anhydrous conditions. Catalyst-free approaches in aqueous ethanol (e.g., analogous to ’s synthesis of carbamate derivatives) may reduce side products. Purity optimization involves:

- Chromatographic purification (silica gel column chromatography using ethyl acetate/hexane gradients).

- Spectroscopic validation : ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic vinyl proton signals at δ 5.2–5.8 ppm ).

- HRMS analysis to verify molecular ion peaks ([M + H]⁺) with <5 ppm mass accuracy .

Q. Which spectroscopic techniques are critical for characterizing Ethyl hex-5-en-1-ylcarbamate?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H NMR for olefinic protons (δ 5.2–5.8 ppm) and carbamate NH/CO signals (δ 1.2–1.5 ppm for ethyl groups; δ 155–160 ppm for carbonyl in ¹³C NMR) .

- IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹).

- HRMS : Exact mass analysis to confirm molecular formula (e.g., using ESI+ or EI+ modes) .

Q. How should researchers assess the stability of Ethyl hex-5-en-1-ylcarbamate under varying conditions?

- Methodological Answer : Stability studies require:

- Temperature-controlled experiments : Incubate samples at 25°C, 40°C, and 60°C in inert atmospheres.

- Solvent compatibility tests : Monitor degradation in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents via HPLC .

- Light exposure assays : UV-Vis spectroscopy to detect photodegradation products .

Q. What are common side reactions during Ethyl hex-5-en-1-ylcarbamate synthesis, and how can they be mitigated?

- Methodological Answer : Side reactions include:

Q. Which analytical methods are suitable for quantifying Ethyl hex-5-en-1-ylcarbamate in complex matrices?

- Methodological Answer : Quantification strategies:

- Reverse-phase HPLC with UV detection (λ = 210–230 nm for carbamates).

- GC-MS : Derivatize non-volatile components (e.g., silylation) for improved volatility .

- Calibration curves : Use internal standards (e.g., deuterated analogs) to enhance accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Ethyl hex-5-en-1-ylcarbamate in novel reaction environments?

- Methodological Answer : Computational approaches include:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics simulations : Study solvent effects on carbamate stability (e.g., solvation free energy in ethanol vs. DMSO) .

- Reaction pathway modeling : Use software like Gaussian or ORCA to map potential energy surfaces for hydrolysis or isomerization .

Q. How should researchers address discrepancies in spectroscopic data when characterizing Ethyl hex-5-en-1-ylcarbamate?

- Methodological Answer : Resolve contradictions via:

Q. What experimental designs are optimal for studying degradation products of Ethyl hex-5-en-1-ylcarbamate?

- Methodological Answer : Degradation studies require:

- Forced degradation protocols : Expose the compound to acid/base, oxidative (H₂O₂), and thermal stress .

- LC-HRMS/MS : Fragment ions to identify degradation products (e.g., ethylamine or hexenol derivatives) .

- Kinetic analysis : Plot degradation rates under varying conditions to establish Arrhenius parameters .

Q. How can mechanistic studies elucidate the role of Ethyl hex-5-en-1-ylcarbamate in catalytic reactions?

- Methodological Answer : Mechanistic approaches:

Q. What systematic approaches ensure comprehensive literature reviews on Ethyl hex-5-en-1-ylcarbamate applications?

- Methodological Answer :

Follow PRISMA guidelines for systematic reviews: - Database searches : Use SciFinder, PubMed, and Web of Science with keywords (e.g., “carbamate synthesis,” “hex-5-en-1-yl derivatives”).

- Inclusion/exclusion criteria : Prioritize peer-reviewed articles (2000–2025) with experimental data .

- Meta-analysis : Compare synthetic yields, spectroscopic data, and biological activities across studies to identify trends .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.